molecular formula C16H17NO2 B2588333 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one CAS No. 1477476-75-7

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

Cat. No. B2588333
CAS RN: 1477476-75-7
M. Wt: 255.317
InChI Key: KFJKJJDAFUVUQH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one, known as DMNPP, is a synthetic chemical compound with a variety of uses in scientific research. It is a structural analog of the naturally occurring compound, 1-naphthol, and is used in a variety of applications due to its unique properties. It is a colorless, crystalline solid with a melting point of 64-66°C and a boiling point of 180-182°C. DMNPP is used in a variety of laboratory experiments due to its stability, solubility, and low toxicity.

Scientific Research Applications

Alzheimer's Disease Detection

Amyloid imaging in Alzheimer's disease has seen the utilization of radioligands including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, among others, for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. PET amyloid imaging, facilitated by such compounds, represents a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and the evaluation of new antiamyloid therapies (Nordberg, 2007).

Lignin Acidolysis

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds revealed that enol ether compounds like 2-(2-methoxyphenoxy)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol play a significant role in the mechanism of lignin breakdown. This insight into the acidolysis mechanism is critical for understanding the conversion of lignin into valuable chemical feedstocks, highlighting the importance of such molecular structures in the development of sustainable chemical processes (Yokoyama, 2015).

Skin Studies

Multiphoton excitation microscopy-based methods have applied compounds with similar structural characteristics to 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one for in-depth optical sectioning of skin tissues. These studies have provided spatially resolved maps of water dipolar relaxation, proton activity, and diffusion coefficients of distinct fluorescence probes, offering invaluable insights into the structural and dynamical aspects of skin (Bloksgaard et al., 2013).

Analytical Methodology

Recent advancements in analytical methodologies have focused on the detection and characterization of N, N-dialkylated derivatives, highlighting the importance of structural specificity in psychoactive compound analysis. These methodologies, including reversed-phase high-performance liquid chromatography and gas chromatography, underscore the significance of compounds like 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one in facilitating the study of psychoactive substances (Brandt & Martins, 2010).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)9-8-16(18)14-5-4-13-11-15(19-3)7-6-12(13)10-14/h4-11H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJKJJDAFUVUQH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

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